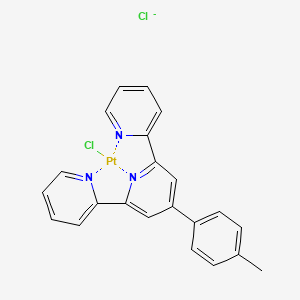

PT-ttpy

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H17Cl2N3Pt- |

|---|---|

Molecular Weight |

589.4 g/mol |

IUPAC Name |

chloroplatinum;4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine;chloride |

InChI |

InChI=1S/C22H17N3.2ClH.Pt/c1-16-8-10-17(11-9-16)18-14-21(19-6-2-4-12-23-19)25-22(15-18)20-7-3-5-13-24-20;;;/h2-15H,1H3;2*1H;/q;;;+1/p-2 |

InChI Key |

ARVAWSYKUVYZLC-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.[Cl-].Cl[Pt] |

Origin of Product |

United States |

Foundational & Exploratory

Pt-ttpy as a G-quadruplex Ligand: A Technical Guide for Drug Development Professionals

Abstract

G-quadruplexes (G4s), non-canonical four-stranded DNA and RNA structures, have emerged as promising therapeutic targets in oncology. These structures are prevalent in telomeric regions and the promoter regions of various oncogenes. Ligands that can selectively bind to and stabilize G-quadruplexes can modulate gene expression and inhibit telomerase activity, leading to anticancer effects. This technical guide provides an in-depth overview of Pt-ttpy, a tolyl-terpyridine platinum(II) complex, as a potent G-quadruplex ligand. We will explore its binding affinity, selectivity, mechanism of action, and cellular effects, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Introduction to G-Quadruplexes and this compound

Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes (G4s). These structures are composed of stacked G-tetrads, which are square planar arrangements of four guanine bases stabilized by Hoogsteen hydrogen bonds and a central cation. The formation of G4 structures in telomeres can inhibit the enzyme telomerase, which is overexpressed in the majority of cancer cells and is crucial for maintaining telomere length and enabling cellular immortality. Additionally, G4s in the promoter regions of oncogenes like c-myc can act as silencer elements, and their stabilization by small molecules can downregulate oncogene expression.

This compound is a metallo-organic complex that has demonstrated significant potential as a G-quadruplex ligand. Its planar tolyl-terpyridine moiety allows for π-π stacking interactions with the G-tetrads, while the platinum center enables covalent binding to the G-quadruplex structure, leading to its stabilization. This dual mode of interaction contributes to its efficacy and makes it a subject of considerable interest in the development of novel anticancer therapeutics.

Quantitative Analysis of this compound Binding and Cytotoxicity

The efficacy of a G-quadruplex ligand is determined by its ability to stabilize the G4 structure, its selectivity for G4 over duplex DNA, and its cytotoxic effects on cancer cells. The following tables summarize the available quantitative data for this compound.

Table 1: G-Quadruplex Stabilization by this compound (FRET-Melting Assay)

The change in melting temperature (ΔTm) of a G-quadruplex-forming oligonucleotide upon ligand binding is a direct measure of the ligand's stabilizing effect. A higher ΔTm indicates stronger stabilization.

| G-Quadruplex Sequence | Description | ΔTm (°C) with this compound[1] |

| F-21-T | Human telomeric repeat | ~15 |

| F-CEB25-WT-T | Sequence from the CEB25 minisatellite | ~12 |

| F-21CTA-T | A G-quadruplex with a G-C-G-C tetrad | ~10 |

| F-c-myc-T | Sequence from the c-myc promoter | ~18 |

Data extracted from a graphical representation and are approximate values.

Table 2: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| A549 | Non-small cell lung cancer | Pt-ctpy | ~0.5 (after 14 days)[2] |

| SF763 | Glioblastoma | Pt-ctpy | ~0.1 (after 14 days)[2] |

Note: Data for the closely related analogue Pt-ctpy is provided as a reference for the potential cytotoxicity of this class of compounds. Specific IC50 values for this compound across a broad range of cell lines require further consolidated reporting in the literature.

Mechanism of Action

The mechanism of action of this compound as a G-quadruplex ligand is multifaceted, involving both non-covalent and covalent interactions that lead to telomere dysfunction and apoptosis.

G-Quadruplex Stabilization and Covalent Binding

This compound initially binds to the G-quadruplex structure through non-covalent interactions, primarily π-π stacking between its planar aromatic tolyl-terpyridine ligand and the external G-tetrads of the G-quadruplex. Following this initial recognition and binding, the platinum(II) center can form a covalent bond with nucleophilic sites on the G-quadruplex, such as the N7 position of adenine bases in the loops. This covalent binding effectively "locks" the G-quadruplex in its folded conformation, leading to robust stabilization.

Cellular Effects and Apoptotic Pathway

The stabilization of telomeric G-quadruplexes by this compound inhibits the activity of telomerase, an enzyme essential for telomere elongation in cancer cells. This leads to progressive telomere shortening with each cell division. Critically short telomeres are recognized by the cell as DNA damage, triggering a DNA damage response (DDR). This can lead to cellular senescence or apoptosis. Furthermore, this compound has been shown to induce telomere dysfunction, characterized by the formation of chromatin bridges during mitosis. The accumulation of DNA damage and mitotic defects ultimately pushes the cancer cell towards programmed cell death, or apoptosis.

References

Unveiling the Light: A Technical Guide to the Photophysical Properties of Platinum(II) Terpyridine Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of Platinum(II) terpyridine (Pt-ttpy) complexes, a class of compounds demonstrating significant promise in fields ranging from materials science to medicine. This document provides a comprehensive overview of their electronic absorption and emission characteristics, the experimental protocols for their characterization, and the fundamental processes governing their excited-state behavior.

Core Photophysical Properties of Pt(II)-Terpyridine Complexes

Platinum(II) complexes featuring terpyridine-based ligands are renowned for their rich and tunable photophysical properties.[1] These properties are primarily governed by the interplay of metal-to-ligand charge transfer (MLCT), ligand-centered (LC), and, in some cases, metal-metal-to-ligand charge transfer (MMLCT) electronic transitions.[2] The absorption spectra of these complexes are typically characterized by intense ligand-centered (π→π*) transitions in the ultraviolet region and moderately intense MLCT bands in the visible region.[2]

Upon photoexcitation, these complexes can relax through various radiative and non-radiative pathways. Many this compound complexes exhibit luminescence, often in the form of long-lived phosphorescence, from triplet excited states.[3] The emission color, quantum yield, and lifetime are highly sensitive to the nature of the ancillary ligands attached to the platinum center and the substituents on the terpyridine framework, allowing for fine-tuning of their photophysical characteristics.[4]

Quantitative Photophysical Data

The following table summarizes key photophysical data for a selection of representative Pt(II)-terpyridine complexes, providing a comparative overview of their absorption and emission properties.

| Complex | Absorption λmax (nm) [ε (M⁻¹cm⁻¹)] | Emission λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent | Reference |

| [Pt(tpy)Cl]Cl | 325, 340, ~450 | 596 (in degassed MeCN) | - | - | Methanol/Ethanol | |

| [Pt(Ph-terpy)Cl]Cl | 305, 350, 470 | - | - | - | Methanol/Ethanol | |

| [Pt(tBu₃tpy)(C≡CPh)]⁺ | ~350, 420-466 [~10³-10⁴] | - | - | ~1 µs | Acetonitrile | |

| [Pt(tpy)(C≡C-benzo-15-crown-5)]PF₆ | 315, 330, 345, 468 [~10³-10⁴] | 510-580 (at 77K) | - | - | Butyronitrile | |

| [Pt(N^C^C)(py)] | - | 480 | 0.25 | 1.1 µs (monomeric) | 2-MeTHF | |

| [Pt(N^C^C)(CN-xylyl)] | - | 485 | 0.81 | 2.5 µs (monomeric) | 2-MeTHF |

Note: This table presents a selection of data from the cited literature. Photophysical properties can be highly dependent on the experimental conditions, including solvent, temperature, and concentration.

Experimental Protocols

Accurate characterization of the photophysical properties of this compound complexes relies on a suite of spectroscopic techniques. Detailed methodologies for the key experiments are provided below.

UV-Vis Absorption Spectroscopy

This technique is the fundamental first step in characterizing the electronic transitions of a metal complex.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the this compound complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum (λmax) to ensure adherence to the Beer-Lambert law.

-

Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

-

Photoluminescence Spectroscopy

This technique provides information about the emission properties of the complex, including its emission spectrum and intensity.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the complex with an absorbance of less than 0.1 at the excitation wavelength to minimize inner-filter effects. For phosphorescence measurements, the solution should be thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes, as dissolved oxygen can quench the triplet excited state.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, a sample holder, and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement:

-

Obtain an excitation spectrum by monitoring the emission at the wavelength of maximum emission while scanning the excitation wavelength. This spectrum should resemble the absorption spectrum.

-

Record the emission spectrum by exciting the sample at a fixed wavelength (typically at or near an absorption maximum) and scanning the emission monochromator.

-

-

Data Analysis:

-

Determine the wavelength of maximum emission (λem).

-

The Stokes shift can be calculated as the difference between the lowest energy absorption maximum and the emission maximum.

-

Photoluminescence Quantum Yield (Φ) Determination

The quantum yield is a measure of the efficiency of the emission process and is determined relative to a well-characterized standard.

Protocol:

-

Standard Selection: Choose a standard compound with a known quantum yield that absorbs and emits in a similar spectral region to the this compound complex. Common standards include quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54) or [Ru(bpy)₃]Cl₂ in water (Φ = 0.04).

-

Absorbance Measurements: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of each solution at the chosen excitation wavelength should be measured and kept below 0.1.

-

Emission Spectra: Record the corrected emission spectra of both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths, detector voltage).

-

Data Analysis: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ is the quantum yield

-

I is the integrated emission intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Excited-State Lifetime (τ) Measurement

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. For the long-lived phosphorescence of many this compound complexes, time-correlated single-photon counting (TCSPC) is the preferred method.

Protocol:

-

Sample Preparation: Prepare a deoxygenated solution of the complex, as described for photoluminescence measurements.

-

Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser diode or a nitrogen discharge lamp), a sample holder, a fast and sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

-

Measurement:

-

Excite the sample with a short light pulse.

-

The instrument measures the time difference between the excitation pulse and the detection of the first emitted photon.

-

This process is repeated thousands or millions of times to build a histogram of photon arrival times, which represents the luminescence decay profile.

-

-

Data Analysis: The resulting decay curve is fitted to one or more exponential functions to extract the excited-state lifetime(s).

Visualizing Core Concepts and Processes

To facilitate a deeper understanding of the photophysical properties of this compound complexes, the following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.

Jablonski Diagram of Photophysical Processes

This diagram illustrates the electronic transitions that occur in a this compound complex upon absorption of light and the subsequent relaxation pathways.

Experimental Workflow: Synthesis and Characterization

This diagram outlines the typical experimental workflow for the synthesis and subsequent photophysical characterization of a Pt(II)-terpyridine complex.

Signaling Pathway: Photodynamic Therapy (PDT)

This compound complexes can act as photosensitizers in photodynamic therapy (PDT). Upon light activation, they can generate reactive oxygen species (ROS) that induce cancer cell death through various signaling pathways, primarily apoptosis.

References

G-Quadruplex DNA as a Therapeutic Target: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Guanine-rich nucleic acid sequences can fold into non-canonical four-stranded structures known as G-quadruplexes (G4s).[1][2] Once considered a biophysical curiosity, G4s are now recognized as key regulatory elements in a multitude of cellular processes, including transcription, replication, and telomere maintenance.[3][4] Their prevalence in the promoter regions of oncogenes and in telomeres has established them as a promising new class of molecular targets for cancer therapy.[5] This guide provides an in-depth overview of G-quadruplex biology, therapeutic strategies, key experimental methodologies for their study, and the current landscape of G4-targeted drug development.

Core Concepts: G-Quadruplex Structure and Formation

A G-quadruplex is a secondary structure formed by nucleic acid sequences rich in guanine. The fundamental building block of a G4 is the G-tetrad (or G-quartet), a planar arrangement of four guanine bases connected by Hoogsteen hydrogen bonds. The structure is further stabilized by the stacking of two or more G-tetrads and the presence of a central monovalent cation, typically K⁺ or Na⁺, which coordinates with the O6 carbonyl groups of the guanines.

G4 structures are highly polymorphic and can be classified based on several features:

-

Molecularity: They can be formed from one (intramolecular), two (bimolecular), or four (tetramolecular) separate nucleic acid strands.

-

Strand Orientation: The strands can be arranged in a parallel, antiparallel, or hybrid fashion.

-

Loop Composition: The G-tracts are connected by loops of varying length and sequence, which contribute to the unique topology and recognition surfaces of each G4 structure.

Biological Significance and Therapeutic Rationale

G4-forming sequences are not randomly distributed throughout the genome; they are enriched in biologically significant regions, pointing to their functional roles.

-

Telomeres: Eukaryotic telomeres consist of tandem G-rich repeats (TTAGGG in humans) that are known to form G4 structures. The formation of G4s at the 3' single-stranded overhang can inhibit the activity of telomerase, an enzyme that is overactive in ~85% of cancers and is essential for maintaining telomere length and enabling replicative immortality.

-

Oncogene Promoters: Putative G4-forming sequences have been identified in the promoter regions of numerous oncogenes, including MYC, BCL2, KRAS, and VEGF. G4 formation in these regions generally acts as a transcriptional repressor, interfering with the binding of transcription factors and the assembly of the transcription machinery.

-

Replication and Genome Stability: While G4s can play regulatory roles, they can also pose a challenge to the DNA replication machinery. If not properly unwound by helicases (e.g., BLM, WRN), stable G4 structures can lead to replication fork stalling, DNA damage, and genomic instability—a hallmark of cancer.

The therapeutic strategy hinges on the stabilization of G4 structures using small molecule ligands. By stabilizing G4s in cancer cells, one can theoretically:

-

Inhibit Telomerase: Block telomere elongation, leading to telomere shortening, senescence, and apoptosis.

-

Downregulate Oncogenes: Repress the transcription of key cancer-driving genes.

-

Exacerbate Genomic Instability: Promote replication stress and DNA damage, which can be selectively lethal to cancer cells that often have compromised DNA damage response pathways.

G-Quadruplex Ligands: Development and Quantitative Data

An extensive number of G4-binding ligands have been developed, which typically feature a large, planar aromatic core for π-π stacking onto the external G-tetrads and positively charged side chains to interact with the negatively charged phosphate backbone.

| Table 1: Representative G-Quadruplex Ligands and Their Properties | | :--- | :--- | :--- | :--- | :--- | | Ligand | Class | Primary Target(s) | Key Findings | Reference(s) | | TMPyP4 | Cationic Porphyrin | Telomeric, Promoter G4s | Broad activity but poor selectivity over duplex DNA, leading to toxicity. Telomerase inhibitor (IC₅₀ ≈ 0.7–10 µM). | | | Telomestatin | Macrocycle (natural product) | Telomeric G4s | Highly potent and selective for G4 DNA. Induces telomere shortening and senescence. | | | BRACO-19 | Acridine | Telomeric G4s | Potent telomerase inhibitor. Shows anti-tumor activity in preclinical models. | | | Pyridostatin (PDS) | Acridine derivative | General G4s | Induces DNA damage response at telomeres and represses G4-containing oncogenes. | | | CX-3543 (Quarfloxin) | Fluoroquinolone | Ribosomal DNA, c-MYC G4s | First G4 ligand to enter clinical trials. Disrupts nucleolin/rDNA G4 complexes, inhibiting rRNA synthesis. Withdrawn due to poor bioavailability. | | | CX-5461 (Pidnarulex) | Quinolone-pyrazine | Ribosomal DNA G4s | Induces replication stress and activates DNA damage repair mechanisms. Advanced to Phase I/II clinical trials for BRCA1/2-deficient and other tumors. | | | QN-302 | Naphthalene diimide | Pan-G4 agent | Downregulates multiple G4-promoter cancer genes. Granted Orphan Drug designation for pancreatic cancer and entered Phase 1 clinical trials in 2023. | |

Key Experimental Protocols

A variety of biophysical, biochemical, and cellular methods are used to identify and characterize G4 structures and their interactions with ligands.

In Vitro G4 Characterization

-

Circular Dichroism (CD) Spectroscopy: This is a widely used technique to determine the topology of a G4 structure. Parallel G4s typically show a positive peak around 264 nm and a negative peak around 240 nm, while antiparallel structures show a positive peak around 295 nm and a negative peak near 260 nm.

-

Protocol Outline:

-

Prepare the DNA oligonucleotide in a buffer containing a stabilizing cation (e.g., 100 mM KCl).

-

Anneal the sample by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding.

-

Acquire CD spectra from 220 nm to 320 nm using a spectropolarimeter.

-

Analyze the spectral signature to infer the G4 topology.

-

-

-

UV-Melting (Tm Assay): Used to assess the thermal stability of a G4 structure and the stabilization induced by a ligand. The melting temperature (Tm) is the temperature at which 50% of the structure is unfolded.

-

Protocol Outline:

-

Prepare folded G4 DNA samples in buffer, with and without the test ligand.

-

Monitor the UV absorbance at 295 nm (a characteristic wavelength for G4s) while slowly increasing the temperature (e.g., 0.5°C/min).

-

The Tm is determined from the midpoint of the melting transition curve. The change in melting temperature (ΔTm) in the presence of the ligand quantifies its stabilizing effect.

-

-

-

Polymerase Stop Assay: A functional assay to confirm the formation of a stable G4 structure on a DNA template. A DNA polymerase will stall when it encounters a stable G4.

-

Protocol Outline:

-

Design a DNA template containing a G4-forming sequence and a primer binding site.

-

Anneal a radiolabeled or fluorescent primer to the template.

-

Perform a primer extension reaction using a DNA polymerase in the presence of dNTPs and a stabilizing cation (e.g., K⁺). A parallel reaction with a non-stabilizing cation (e.g., Li⁺) serves as a negative control.

-

Analyze the reaction products on a denaturing polyacrylamide gel. A band corresponding to the position just before the G4 sequence indicates polymerase stalling and thus G4 formation. The intensity of this band can be modulated by G4-stabilizing or -destabilizing ligands.

-

-

Cellular and Genome-Wide G4 Mapping

-

G4 Chromatin Immunoprecipitation followed by Sequencing (G4-ChIP-seq): This is the gold-standard method for mapping the locations of G4 structures within the chromatin of living cells. It utilizes a structure-specific antibody to isolate DNA fragments containing G4s.

-

Protocol Outline:

-

Cross-linking: Cross-link proteins and DNA in live cells using formaldehyde to fix the in vivo structures.

-

Chromatin Shearing: Isolate nuclei and shear the chromatin into small fragments (200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin with a G4-specific antibody (e.g., BG4) to pull down G4-containing fragments.

-

DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

-

Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome to identify enriched regions, which correspond to the locations of G4 formation.

-

-

Conclusion and Future Directions

G-quadruplex DNA has transitioned from a structural novelty to a validated therapeutic target, particularly in oncology. The selective stabilization of G4s in telomeres and oncogene promoters offers a compelling strategy to disrupt cancer cell proliferation. With several G4-targeted agents now in clinical trials, the therapeutic potential of this approach is being actively evaluated.

Future challenges and opportunities in the field include:

-

Improving Selectivity: Designing ligands that can distinguish between different G4 topologies to target specific oncogenes and minimize off-target effects.

-

Understanding G4 Dynamics: Elucidating the complex interplay between G4 formation, helicases, and other G4-binding proteins in the cell to better predict therapeutic responses.

-

Biomarker Development: Identifying reliable biomarkers to stratify patients who are most likely to benefit from G4-targeted therapies.

-

Expanding Therapeutic Areas: Exploring the role of G4s and the potential for G4-ligands in other diseases, including neurodegenerative disorders and viral infections.

The continued development of sophisticated chemical probes and genomic techniques will undoubtedly deepen our understanding of G4 biology and accelerate the translation of G4-targeted drugs from the laboratory to the clinic.

References

- 1. Experimental approaches to identify cellular G-quadruplex structures and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. G-quadruplex - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. DNA G-Quadruplex in Human Telomeres and Oncogene Promoters: Structures, Functions, and Small Molecule Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Interaction: A Technical Guide to Pt-ttpy's Engagement with Telomeric DNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between the platinum complex Pt-ttpy (tolyl-terpyridine platinum) and human telomeric DNA. This compound represents a class of anticancer compounds designed to target unique DNA secondary structures, specifically the G-quadruplexes (G4s) prevalent in telomeric regions and oncogene promoters. This document details the mechanism of action, biological consequences, quantitative binding data, and the experimental protocols used to elucidate these interactions, serving as a comprehensive resource for professionals in oncology and drug development.

Mechanism of Action: A Dual-Mode Interaction

The interaction of this compound with telomeric DNA is a sophisticated, two-step process that combines non-covalent recognition with irreversible covalent binding. Telomeric DNA, characterized by repeats of the sequence TTAGGG, can fold into four-stranded structures known as G-quadruplexes (G4s). These structures are the primary targets of this compound.

The proposed mechanism is as follows:

-

G4 Recognition and Stacking: The planar, aromatic tolyl-terpyridine ligand of this compound initially recognizes and binds to the external G-quartet of the telomeric G4 structure through π-π stacking. This non-covalent interaction positions the complex favorably.

-

Covalent Platination: Following the initial stacking, the platinum center of the complex forms a covalent coordinate bond with accessible nucleophilic sites on the DNA, preferentially with adenine residues located within the loops of the G4 structure.

This dual-targeting mechanism, combining G4 stabilization with direct DNA platination, distinguishes this compound from classical platinum-based drugs like cisplatin.[1]

Biological Consequences: From Telomere Uncapping to Cell Senescence

The binding of this compound to telomeric G4-DNA initiates a cascade of cellular events that compromise telomere integrity and induce a potent anti-proliferative response.

Displacement of the Shelterin Complex

The critical event triggered by this compound is the displacement of the shelterin protein TRF2 (Telomeric Repeat Binding Factor 2) from the telomeres.[1] Shelterin is a six-protein complex essential for protecting chromosome ends from being recognized as DNA double-strand breaks (DSBs).[2][3] TRF2, a key component, is directly involved in preventing the activation of the ATM (Ataxia Telangiectasia Mutated) kinase, a primary sensor of DSBs.[4]

Activation of the DNA Damage Response (DDR)

The release of TRF2 effectively "uncaps" the telomere, exposing the chromosome end. This is interpreted by the cell's machinery as a DNA break, leading to the activation of the ATM-mediated DNA Damage Response (DDR) pathway. Key events in this pathway include:

-

ATM Kinase Activation: Uncapped telomeres activate the ATM kinase.

-

H2AX Phosphorylation: Activated ATM phosphorylates the histone variant H2AX, creating γH2AX foci at the site of damage. These foci serve as platforms for the recruitment of other DDR factors.

-

p53 Activation: The DDR cascade leads to the activation of the tumor suppressor protein p53, which can induce cell cycle arrest or apoptosis.

This induced telomere dysfunction leads to significant chromosomal instability, manifesting as an elevated rate of chromatin bridges and ultrafine bridges during mitosis, ultimately inhibiting cancer cell proliferation.

References

- 1. This compound, a G-quadruplex binding platinum complex, induces telomere dysfunction and G-rich regions DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. TRF1 and TRF2 form distinct shelterin subcomplexes at telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 4. Control of Human Telomere Length by TRF1 and TRF2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of G4-Ligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and methodologies underlying G-quadruplex (G4) ligand binding assays. G4s are non-canonical secondary structures of nucleic acids that are increasingly recognized as important targets in drug discovery, particularly in oncology. The stabilization of G4 structures by small molecule ligands can modulate key cellular processes such as transcription and telomere maintenance. Accurate and robust assays are therefore essential for the discovery and characterization of potent and selective G4-binding ligands.

Core Principles of G4-Ligand Interactions

G-quadruplexes are four-stranded structures formed in guanine-rich sequences of DNA and RNA.[1] These structures are stabilized by Hoogsteen hydrogen bonds between four guanine bases in a square planar arrangement called a G-tetrad. The stacking of multiple G-tetrads, further stabilized by a central cation (typically K⁺ or Na⁺), forms the G-quadruplex. Small molecule ligands primarily interact with G4 structures through three main modes:

-

End-stacking: The ligand, often a planar aromatic molecule, stacks on the external G-tetrads.

-

Groove binding: The ligand interacts with the grooves of the G4 structure.

-

Loop binding: The ligand binds to the loops connecting the guanine tracts.

The affinity and selectivity of a ligand for a particular G4 structure are determined by the sum of these interactions. A variety of biophysical and biochemical techniques have been developed to study these interactions, each with its own set of advantages and limitations.

Key G4-Ligand Binding Assays

A range of in vitro assays are employed to identify and characterize G4 ligands, each providing unique insights into the binding event. These can be broadly categorized into methods that measure thermal stabilization, binding affinity, and thermodynamic parameters.

Förster Resonance Energy Transfer (FRET) Melting Assay

FRET-based assays are a high-throughput method for identifying G4 stabilizing ligands.[2][3][4] The principle relies on a G4-forming oligonucleotide labeled with a FRET donor-acceptor pair at its termini. In the folded G4 conformation, the donor and acceptor are in close proximity, resulting in a high FRET signal. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the fluorophores and leading to a decrease in the FRET signal. A G4-stabilizing ligand will increase the melting temperature (Tm) of the G4 structure, which is observed as a shift in the melting curve.[5]

Caption: Workflow for a FRET-based G4-ligand melting assay.

Fluorescence Intercalator Displacement (FID) Assay

The G4-FID assay is a competitive binding assay used to determine the affinity and selectivity of a ligand for G4 DNA. It utilizes a fluorescent probe, such as Thiazole Orange (TO), which exhibits low fluorescence in solution but becomes highly fluorescent upon binding to a G4 structure. The addition of a G4 ligand displaces the fluorescent probe, leading to a decrease in fluorescence intensity. The concentration of the ligand required to displace 50% of the probe (DC50) is a measure of its binding affinity. By comparing the DC50 values for different G4 structures and duplex DNA, the selectivity of the ligand can be assessed.

Caption: Workflow for a G4-FID assay to determine ligand affinity.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand to an immobilized G4 structure. In a typical SPR experiment, the G4 oligonucleotide is immobilized on a sensor chip. A solution containing the ligand (analyte) is then flowed over the surface. The binding of the ligand to the G4 causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. From the sensorgram (a plot of response units versus time), the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ) can be determined.

Caption: Workflow for an SPR-based G4-ligand binding assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. In an ITC experiment, a solution of the ligand is titrated into a solution containing the G4 oligonucleotide. The heat released or absorbed upon binding is measured. The resulting titration curve can be analyzed to determine the binding affinity (Kₐ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Caption: Workflow for an ITC-based G4-ligand binding assay.

Fluorescence Polarization (FP) Assay

Fluorescence polarization is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In the context of G4-ligand binding, a fluorescently labeled G4 oligonucleotide (tracer) is used. When the small tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger ligand, the rotational motion of the complex is slower, leading to an increase in fluorescence polarization. This change in polarization can be used to determine the binding affinity.

Caption: Workflow for a fluorescence polarization-based G4-ligand binding assay.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of well-characterized G4 ligands, providing a comparative overview of their binding affinities and stabilization capabilities across different G4 structures.

Table 1: Dissociation Constants (Kd) of G4 Ligands

| Ligand | G4 Sequence | Kd (µM) | Method |

| PhenDC3 | 22AG (Telomeric) | Potent Binder | SPR, FRET, FID |

| PDS | 22AG (Telomeric) | Strong Binder | SPR, FRET, FID |

| BRACO-19 | 22AG (Telomeric) | 0.5 - 1.0 | Various |

| TMPyP4 | 22AG (Telomeric) | 1.0 - 5.0 | Various |

| RHPS4 | 22AG (Telomeric) | Medium Binder | SPR, FRET, FID |

| Quarfloxin | Various G4s | Weak Affinity | SPR, FRET, FID |

| CX-5461 | Various G4s | Weak Affinity | SPR, FRET, FID |

Note: The terms "Potent," "Strong," and "Medium" are used when specific Kd values are not consistently reported across studies but a general consensus on affinity exists.

Table 2: IC50 Values from Telomerase Inhibition Assays

| Ligand | Telomeric Substrate | IC50 (µM) | Assay |

| Telomestatin | (TTAGGG)₃ | 0.7 - 5.6 | Direct Assay |

| Phen-DC3 | (TTAGGG)₃ | 0.7 - 5.6 | Direct Assay |

| 360A | (TTAGGG)₃ | > 5.6 | Direct Assay |

| BRACO-19 | (TTAGGG)₃ | 0.7 - 5.6 | Direct Assay |

| TMPyP4 | (TTAGGG)₃ | 0.7 - 5.6 | Direct Assay |

Data from a comparative study of telomerase inhibition.

Table 3: Thermal Stabilization (ΔT1/2) of G4 by Ligands

| Ligand | G4 Sequence | ΔT1/2 (°C) | Method |

| Triazine 115405 | Telomeric | +20 | FRET |

| Triazine 12459 | Telomeric | +8 | FRET |

| Epirubicin | Telomeric | ~36 | DSC |

ΔT1/2 represents the change in the half-life of the folded state upon ligand binding. Data sourced from and.

Signaling Pathways Modulated by G4-Ligand Binding

The stabilization of G4 structures by small molecules can have profound effects on cellular signaling pathways, primarily through the regulation of gene expression and the maintenance of telomeres.

Inhibition of Telomerase Activity

Telomerase, an enzyme essential for maintaining telomere length in most cancer cells, requires a single-stranded DNA template for its activity. The G-rich overhang of telomeres can fold into G4 structures, which inhibit telomerase activity. G4 ligands enhance the stability of these structures, thereby blocking telomerase from accessing its substrate.

Caption: Mechanism of telomerase inhibition by G4-ligand stabilization.

Transcriptional Regulation of c-MYC

The promoter region of the c-MYC oncogene contains a G-rich sequence that can form a G4 structure, which acts as a transcriptional repressor. The dynamic equilibrium between the G4 structure and the single-stranded DNA is regulated by various proteins. G4-stabilizing ligands can lock the promoter in the repressive G4 conformation, leading to the downregulation of c-MYC expression.

Caption: Regulation of c-MYC transcription by G4 formation and ligand stabilization.

Conclusion

The study of G4-ligand interactions is a rapidly evolving field with significant therapeutic potential. The assays described in this guide represent the core methodologies used to identify and characterize G4-binding molecules. A thorough understanding of these techniques, their underlying principles, and their respective strengths and weaknesses is crucial for any researcher aiming to develop novel G4-targeted therapies. The continued development of robust and high-throughput screening methods will undoubtedly accelerate the discovery of new G4 ligands with improved affinity and selectivity, ultimately paving the way for new treatments for cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. G-quadruplex DNA structure is a positive regulator of MYC transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Pt-ttpy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Pt-ttpy, a platinum(II) complex with a tolyl-terpyridine ligand. This compound has garnered significant interest within the scientific community for its potent anti-tumor properties, which are attributed to its ability to bind to and stabilize G-quadruplex DNA structures, leading to telomere dysfunction and the induction of DNA damage. This document details the synthesis, photophysical and electrochemical characteristics, and biological effects of this compound. It includes structured tables of quantitative data, detailed experimental protocols for key assays, and visualizations of its mechanism of action to serve as a valuable resource for researchers in oncology, medicinal chemistry, and drug development.

Chemical Structure and Synthesis

This compound, systematically named (SP-4-2)-Chloro[4′-(4-methylphenyl)-2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′]-Platinum(1+) chloride, is a square planar platinum(II) complex. The central platinum atom is coordinated to a tridentate 4'-(4-methylphenyl)-2,2':6',2''-terpyridine (ttpy) ligand and a single chloride ion.

Chemical Structure:

Image depicting the chemical structure of this compound.

Molecular Formula: C22H17Cl2N3Pt[1]

Molecular Weight: 589.37 g/mol [1]

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of a suitable platinum(II) precursor with the tolyl-terpyridine ligand. A general and adaptable protocol is outlined below, based on established methods for the synthesis of similar platinum(II)-terpyridine complexes[2].

Materials:

-

Potassium tetrachloroplatinate(II) (K2[PtCl4])

-

4'-(4-methylphenyl)-2,2':6',2''-terpyridine (ttpy)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

Ligand Dissolution: Dissolve 4'-(4-methylphenyl)-2,2':6',2''-terpyridine in a minimal amount of warm DMF.

-

Platinum Precursor Dissolution: In a separate flask, dissolve K2[PtCl4] in water.

-

Reaction: Slowly add the aqueous solution of K2[PtCl4] to the DMF solution of the ttpy ligand with constant stirring.

-

Precipitation: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures for several hours, during which a precipitate of the this compound complex will form.

-

Isolation and Purification: The precipitate is collected by filtration, washed sequentially with water and diethyl ether to remove unreacted starting materials and impurities.

-

Drying: The resulting solid is dried under vacuum to yield the final this compound product.

Physicochemical Properties

Photophysical Properties

The photophysical properties of this compound are characteristic of platinum(II) terpyridine complexes, which often exhibit metal-to-ligand charge-transfer (MLCT) transitions. While specific quantitative data for this compound is dispersed across various studies of similar compounds, the following table summarizes the expected and reported photophysical characteristics.

| Property | Value | Reference(s) |

| Absorption Maxima (λabs) | ~330 nm (π-π*), ~420-430 nm (1MLCT) | [3][4] |

| Emission Maxima (λem) | ~585 - 715 nm | |

| Quantum Yield (Φ) | Varies with solvent and environment | |

| Excited State Lifetime (τ) | Nanoseconds to microseconds range |

Electrochemical Properties

The electrochemical behavior of this compound and related complexes has been investigated by cyclic voltammetry. These studies reveal characteristic reduction and oxidation potentials that provide insight into the electronic structure of the complex.

| Property | Potential (vs. Ag/AgCl or Fc/Fc+) | Description | Reference(s) |

| Reduction Potentials | ~ -1.0 V and -1.5 V | Two reversible one-electron reductions localized on the terpyridine ligand. | |

| Oxidation Potential | ~ +0.4 V | A two-electron platinum-centered oxidation. |

Biological Properties and Mechanism of Action

This compound exhibits potent anticancer activity primarily through its interaction with G-quadruplex DNA structures, which are prevalent in telomeric regions and oncogene promoters. This interaction leads to telomere dysfunction and the activation of DNA damage response pathways, ultimately culminating in apoptosis.

G-Quadruplex Binding

This compound covalently binds to G-quadruplex structures, stabilizing them and interfering with their normal function. The binding affinity can be quantified using various biophysical techniques.

Experimental Protocol: Fluorescence Resonance Energy Transfer (FRET) Assay for G-Quadruplex Binding

This protocol is adapted from established FRET-based methodologies for studying G-quadruplex-ligand interactions.

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is dual-labeled with a FRET donor (e.g., FAM) and acceptor (e.g., TAMRA) at its termini. The oligonucleotide is annealed in a potassium-containing buffer to form the G-quadruplex structure.

-

Titration: The labeled G-quadruplex is incubated with increasing concentrations of this compound in a multi-well plate.

-

Fluorescence Measurement: The fluorescence emission of the donor fluorophore is measured. Upon ligand binding and stabilization of the G-quadruplex, a change in FRET efficiency is observed, leading to a change in donor fluorescence.

-

Data Analysis: The change in fluorescence is plotted against the ligand concentration to determine the binding affinity (e.g., the concentration at which 50% of the G-quadruplexes are bound, DC50).

Induction of DNA Damage and Apoptosis

The stabilization of G-quadruplexes by this compound leads to telomere uncapping and the induction of DNA double-strand breaks (DSBs). This damage activates cellular DNA damage response (DDR) pathways, leading to cell cycle arrest and apoptosis.

Experimental Protocol: Comet Assay for DNA Damage Assessment

The Comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specified duration.

-

Cell Embedding: The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: The slides are immersed in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Electrophoresis: The slides are subjected to electrophoresis under alkaline conditions. Damaged DNA containing strand breaks migrates out of the nucleoid, forming a "comet" tail.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

-

Quantification: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of concentrations of this compound for 24-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of drug that inhibits 50% of cell growth) is calculated.

Signaling Pathway of this compound Induced Apoptosis

The binding of this compound to telomeric G-quadruplexes initiates a signaling cascade that leads to apoptosis. The following diagram illustrates the putative signaling pathway.

Caption: Putative signaling pathway of this compound-induced apoptosis.

Applications in Bioimaging and Photodynamic Therapy

The unique photophysical properties of platinum complexes, including their phosphorescence and ability to generate reactive oxygen species upon irradiation, make them promising candidates for applications in bioimaging and photodynamic therapy (PDT).

Bioimaging

The luminescence of this compound and its analogs can be exploited for cellular imaging to study its uptake, distribution, and interaction with intracellular targets.

Experimental Protocol: Cellular Uptake and Localization using Fluorescence Microscopy

-

Cell Culture: Cancer cells are grown on glass coverslips in a petri dish.

-

Incubation: The cells are incubated with a fluorescent concentration of this compound for various time points.

-

Staining (Optional): To determine subcellular localization, cells can be co-stained with organelle-specific fluorescent dyes (e.g., MitoTracker for mitochondria, Hoechst for the nucleus).

-

Washing and Fixation: The cells are washed with PBS to remove excess this compound and then fixed with a suitable fixative (e.g., paraformaldehyde).

-

Mounting and Imaging: The coverslips are mounted on microscope slides, and the fluorescence of this compound is visualized using a fluorescence or confocal microscope with appropriate excitation and emission filters.

Photodynamic Therapy (PDT)

As a photosensitizer, this compound can be activated by light of a specific wavelength to produce cytotoxic reactive oxygen species (ROS), such as singlet oxygen, which can induce localized cell death. This forms the basis of its potential application in PDT.

Experimental Workflow for In Vitro Photodynamic Therapy

Caption: Experimental workflow for in vitro photodynamic therapy using this compound.

Conclusion

This compound is a promising platinum(II) complex with a well-defined chemical structure and multifaceted biological activities. Its ability to target and stabilize G-quadruplex DNA structures provides a distinct mechanism of action compared to traditional platinum-based anticancer drugs. The comprehensive data and protocols presented in this guide are intended to facilitate further research and development of this compound and related compounds as potential therapeutic agents. The continued exploration of its photophysical and electrochemical properties will likely unveil new applications in bioimaging and photodynamic therapy, further expanding its utility in the fight against cancer.

References

understanding DNA damage response to Pt-ttpy

An In-depth Technical Guide to the DNA Damage Response Induced by Pt-ttpy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a tolyl-terpyridine platinum(II) complex, represents a class of anticancer compounds that function as G-quadruplex (G4) binding agents. Its mechanism of action is distinguished by a dual-targeting capability, inducing significant DNA damage at both telomeric regions and within the mitochondrial genome, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the DNA damage response to this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Introduction: The Emergence of this compound

Platinum-based drugs are mainstays of cancer chemotherapy. However, issues of drug resistance and toxicity have driven the development of novel platinum complexes with alternative mechanisms of action. This compound (tolyl terpyridin-Pt complex) has emerged as a promising candidate that covalently binds to G-quadruplex (G4) structures.[1][2] These four-stranded DNA structures are prevalent in telomeres and oncogene promoter regions. Unlike its derivative Pt-tpy, which lacks strong G4 affinity, this compound's interaction with G4 structures triggers a unique and potent DNA damage response.[1][2] This response is characterized by a dual assault on the cell: inducing dysfunction at telomeres, which protect chromosome ends, and causing damage to G- and A-rich sequences throughout the genome, including within mitochondria.[1]

Core Mechanism of Action

The anticancer activity of this compound is rooted in its ability to bind and stabilize G4 DNA, leading to two primary consequences: telomere dysfunction and mitochondrial damage.

Telomere Destabilization

Telomeres are repetitive G-rich sequences at the ends of chromosomes, crucial for genomic stability. This compound covalently binds to telomeric DNA in cells. This interaction leads to the displacement of the shelterin protein TRF2 from the telomeres. The loss of this protective protein exposes the chromosome ends, which are then recognized as DNA damage. This triggers the formation of DNA damage foci, characterized by the accumulation of proteins like γ-H2AX, at telomeres and other chromosomal locations. The resulting telomere dysfunction leads to an elevated rate of chromatin bridges in mitosis, chromosomal instability (CIN), and the specific loss of linear, but not circular, human artificial chromosomes (HACs), confirming telomeres as a key target.

Mitochondrial Genome Targeting

Recent studies have revealed that this compound also targets the mitochondrial genome. The compound shows significant accumulation in the mitochondria of cancer cells—markedly higher than both cisplatin and its non-G4 binding analogue, Pt-tpy. This leads to direct damage to the mitochondrial DNA (mtDNA), causing deletions, a reduction in mtDNA copy number, and inhibition of mitochondrial protein translation. This potent induction of mitochondrial dysfunction, which occurs without the production of reactive oxygen species (ROS), represents a second, critical mechanism contributing to its antitumor activity.

The Cellular DNA Damage Response (DDR)

The extensive DNA damage caused by this compound activates a complex network of cellular signaling pathways designed to address genomic insults. These pathways ultimately determine the cell's fate, leading to cell cycle arrest, senescence, or apoptosis.

Cell Cycle Arrest

Upon detection of DNA double-strand breaks (DSBs) induced by this compound, checkpoint kinases such as ATM and ATR are activated. While direct studies on this compound's effect on the cell cycle are limited, data from the closely related G4-ligand Pt-ctpy show that it induces a significant decrease in the G0/G1 phase cell population, with a corresponding accumulation of cells in the S and G2/M phases. This arrest prevents cells with damaged DNA from proceeding through mitosis, providing a window for DNA repair or, if the damage is too severe, for the initiation of apoptosis.

Apoptosis Induction

If the DNA damage induced by this compound is irreparable, the cell initiates programmed cell death, or apoptosis. The DDR triggered by telomere uncapping and the profound mitochondrial dysfunction both converge on the intrinsic (mitochondrial) apoptosis pathway. This pathway involves the activation of pro-apoptotic proteins like Bax, which leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cellular dismantling. Studies with related platinum compounds show a significant increase in the sub-G0/G1 cell population after treatment, which is indicative of apoptotic cell death.

Quantitative Data Summary

The efficacy of this compound has been quantified across various cancer cell lines and compared to other platinum-based agents.

Table 1: Antiproliferative Activity (IC₅₀ in µM) of this compound and Other Platinum Compounds

| Cell Line | Cancer Type | This compound | Pt-tpy | Cisplatin | Carboplatin |

|---|---|---|---|---|---|

| A2780 | Ovarian | 0.08 | 0.40 | 1.0 | 20.0 |

| A549 | Lung | 0.20 | 0.35 | 4.0 | 100.0 |

| HT-29 | Colon | 0.15 | 0.30 | 8.0 | 120.0 |

| U-87 MG | Glioblastoma | 0.12 | 0.25 | 5.0 | 80.0 |

| RT-4 | Bladder | 0.50 | 0.20 | 2.5 | 60.0 |

Data synthesized from comparative studies. This compound is generally more efficient than Pt-tpy and significantly more potent than carboplatin across multiple cell lines.

Table 2: Cellular and Mitochondrial Accumulation of Platinum Compounds

| Parameter | This compound | Pt-tpy | Cisplatin |

|---|---|---|---|

| Cellular Accumulation | ~11x vs Cisplatin | ~3.6x vs Cisplatin | Baseline |

| Mitochondrial Accumulation | ~19x vs Cisplatin | ~2.4x vs Cisplatin | Baseline |

Data reflects relative accumulation in A2780 cancer cells, highlighting this compound's significant uptake, particularly within mitochondria.

Key Experimental Protocols

The characterization of this compound's mechanism relies on several advanced molecular biology techniques.

γ-H2AX Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol is used to identify the specific genomic loci where this compound induces DNA double-strand breaks.

-

Cell Treatment: Culture cancer cells (e.g., A549) to ~80% confluency and treat with this compound (e.g., 1 µM) or a vehicle control (DMSO) for a defined period (e.g., 24 hours).

-

Cross-linking: Fix cells with 1% formaldehyde to crosslink proteins to DNA.

-

Chromatin Shearing: Lyse cells and shear chromatin into fragments of 200-500 bp using sonication.

-

Immunoprecipitation (IP): Incubate sheared chromatin with an antibody specific for phosphorylated H2AX (anti-γ-H2AX). Use protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Reverse Cross-linking and DNA Purification: Elute complexes from beads and reverse the formaldehyde crosslinks by heating. Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align sequencing reads to a reference genome. Use peak-calling algorithms to identify regions enriched for γ-H2AX, indicating sites of DNA damage. These studies show accumulation in G- and A-rich tandemly repeated sequences.

Dual Human Artificial Chromosome (HAC) Assay

This assay specifically measures chromosome instability resulting from telomere dysfunction.

-

Cell Lines: Utilize two isogenic HT1080 cell lines. One contains a linear HAC with telomeres, and the other contains a circular HAC lacking telomeres. Both HACs carry a marker gene (e.g., EGFP).

-

Drug Treatment: Expose both cell lines to various concentrations of this compound or control compounds for several population doublings.

-

HAC Retention Analysis: Quantify the percentage of cells retaining the HAC in each population using flow cytometry or fluorescence microscopy to detect the EGFP signal.

-

Interpretation: A compound that specifically induces telomere dysfunction, like this compound, will cause a significantly higher rate of loss of the linear HAC compared to the circular HAC. This differential loss confirms that the observed chromosome instability is a direct result of telomere damage.

Conclusion and Future Directions

This compound is a potent G-quadruplex ligand that induces a robust DNA damage response through a dual-targeting mechanism involving both telomeres and mitochondria. Its ability to destabilize chromosome ends and disrupt mitochondrial function leads to cell cycle arrest and apoptosis in a manner distinct from conventional platinum-based drugs. The quantitative data underscores its high potency against a range of cancer cell lines.

For drug development professionals, this compound's unique mechanism suggests potential efficacy in tumors resistant to standard platinum agents. Future research should focus on elucidating the precise interplay between the nuclear and mitochondrial damage responses, identifying predictive biomarkers for sensitivity to this compound, and exploring its efficacy in in vivo cancer models. Understanding these aspects will be critical for translating the promise of G4-ligand chemistry into novel clinical therapies.

References

A Technical Guide to the Spectroscopic Characterization of Platinum(II) Terpyridine Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize Platinum(II) terpyridine (Pt-ttpy) complexes. These compounds are of significant interest due to their unique photophysical, redox, and therapeutic properties.[1][2] This document details the experimental protocols and data interpretation for key analytical methods, offering a comprehensive resource for professionals in materials science and drug development.

UV-Visible Absorption Spectroscopy

UV-Visible spectroscopy is a fundamental technique for probing the electronic structure of this compound complexes. The absorption spectra provide insights into the nature of the ligands and the metal-ligand interactions.

Theoretical Principles

The electronic absorption spectra of this compound complexes are typically characterized by two main types of transitions:

-

Ligand-Centered (LC) Transitions : Occurring in the UV region (typically 250–350 nm), these intense absorption bands are attributed to π→π* transitions within the terpyridine ligand system.[1][3][4]

-

Metal-to-Ligand Charge-Transfer (MLCT) Transitions : Found in the visible region (typically 370–450 nm), these moderately intense bands arise from the excitation of an electron from a metal-centered d-orbital to a π* orbital of the terpyridine ligand. The energy of these transitions is highly sensitive to the nature of the ancillary ligand and substituents on the terpyridine framework.

-

Metal-Metal-to-Ligand Charge-Transfer (MMLCT) Transitions : In concentrated solutions, some this compound complexes can form aggregates or oligomers through Pt-Pt interactions and π-π stacking. This can give rise to new, lower-energy absorption bands assigned to dσ(metal) → π(polypyridine) transitions.

Experimental Protocol

-

Sample Preparation : Prepare a dilute solution of the this compound complex (e.g., 1x10⁻⁵ to 2x10⁻⁵ M) in a UV-grade solvent such as acetonitrile, methanol, water, or dichloromethane.

-

Blank Measurement : Use the pure solvent to record a background spectrum to correct for solvent absorption.

-

Sample Measurement : Record the absorption spectrum of the sample solution using a 1.0 cm pathlength quartz cuvette over a wavelength range of approximately 200–800 nm.

-

Data Analysis : Identify the wavelength of maximum absorbance (λ_max) for each band and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Data Presentation

Summarize the absorption data in a table for clear comparison.

| Complex | Solvent | λ_max (nm) [Assignment] | Reference |

| [Pt(terpy)Cl]Cl | 4:1 MeOH/EtOH | ~330 [MLCT], ~284 [LC, π→π*] | |

| [Pt(Ph-terpy)Cl]Cl | 4:1 MeOH/EtOH | Bands at slightly lower energy than [Pt(terpy)Cl]Cl | |

| [(tpy)PtL¹]⁺ | CH₂Cl₂ | 424 [MLCT] | |

| [(tpy)PtL¹]⁺ | DMSO | Lower energy band shows negative solvatochromism (shifts to higher energy) |

Photoluminescence (Emission) Spectroscopy

Many this compound complexes are luminescent, a property that is central to their application in OLEDs, sensors, and bioimaging. Emission spectroscopy characterizes the excited states of these molecules.

Theoretical Principles

Upon absorption of light, the complex is promoted to an excited state. It can then relax to the ground state by emitting a photon (luminescence). For Pt(II) complexes, this emission is typically phosphorescence from a triplet excited state. The nature of the emission depends on the lowest-lying excited state, which can be:

-

³LC (Ligand-Centered) : Emission originating from the terpyridine ligand, often resulting in a structured emission spectrum.

-

³MLCT (Metal-to-Ligand Charge-Transfer) : Emission from the charge-transfer state. The color of the emission is highly tunable by modifying the ligands.

-

³MMLCT (Metal-Metal-to-Ligand Charge-Transfer) : A lower-energy, often unstructured emission band that appears in aggregated species due to Pt-Pt interactions.

Experimental Protocol

-

Sample Preparation : Prepare solutions in appropriate solvents. For room temperature measurements, solutions are often degassed by bubbling with nitrogen or argon to prevent quenching by oxygen.

-

Low-Temperature Measurement : For many this compound complexes, luminescence is more intense in a rigid matrix at low temperature (77 K). A common matrix is a 4:1 (v/v) methanol/ethanol mixture, which forms a clear glass upon freezing in liquid nitrogen.

-

Measurement : Record the emission spectrum by exciting the sample at a wavelength corresponding to an absorption band (often the MLCT band).

-

Quantum Yield and Lifetime : Determine the luminescence quantum yield (Φ) relative to a known standard. Measure the excited-state lifetime (τ), which is a characteristic decay time for the emission.

Data Presentation

Quantitative emission data should be tabulated for comparative analysis.

| Complex | Solvent/Matrix | T (K) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

| [Pt(terpy)Ph]Cl | 4:1 MeOH/EtOH | 77 | ~470 (structured) | - | 10⁻⁵–10⁻⁴ s | |

| [PtL¹Cl]⁺ | CHCl₃ | 298 | - | 0.011 | 0.6 µs | |

| [Pt(1)Cl]⁺ | CH₂Cl₂ (deoxygenated) | 298 | Lower energy than absorption | - | 310 ns |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure and purity of diamagnetic this compound complexes.

Theoretical Principles

-

¹H NMR : Provides detailed information about the proton environment in the complex. Coordination of the terpyridine ligand to the platinum center causes a characteristic downfield shift of the pyridine proton signals. The integration of signals corresponds to the number of protons, confirming the structure. In some cases, ¹H NMR can also provide evidence of complex aggregation in solution.

-

¹⁹⁵Pt NMR : The ¹⁹⁵Pt nucleus is NMR active (I = 1/2, ~34% natural abundance) and its chemical shift is extremely sensitive to the coordination environment of the platinum atom. This makes it a powerful tool for studying ligand substitution reactions and the nature of the Pt-ligand bonds, with chemical shifts spanning a very wide range.

Experimental Protocol

-

Sample Preparation : Dissolve the complex in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, CDCl₃).

-

Acquisition : Record the spectrum on an NMR spectrometer. ¹H NMR is routine. ¹⁹⁵Pt NMR may require a specialized setup and longer acquisition times due to the lower gyromagnetic ratio and broad chemical shift range.

-

Data Analysis : Assign the peaks in the ¹H spectrum based on chemical shifts, coupling patterns (spin-spin splitting), and integration. The ¹⁹⁵Pt chemical shift is compared to known values for similar coordination spheres.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the this compound complex, confirming its elemental composition.

Theoretical Principles

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for analyzing charged or polar metal complexes. The complex is typically observed as a charged ion, for example, the molecular cation [M]⁺ or a fragment such as [M-Cl]⁺, allowing for the confirmation of the molecular formula.

Experimental Protocol

-

Sample Preparation : Prepare a dilute solution of the complex in a suitable solvent like methanol or acetonitrile.

-

Infusion : Infuse the sample solution directly into the ESI source.

-

Data Acquisition : Acquire the mass spectrum in positive ion mode. The resulting spectrum shows peaks corresponding to the mass-to-charge ratio (m/z) of the ions. The isotopic distribution pattern for platinum provides a characteristic signature that aids in peak identification.

Visualizing Workflows and Mechanisms

For clarity, experimental workflows and proposed biological mechanisms can be visualized using diagrams.

Experimental Workflow

The general workflow for the synthesis and characterization of a new this compound complex is outlined below.

Proposed Anticancer Mechanism

Several this compound complexes have been investigated as anticancer agents. Their mechanism of action is often multi-modal, involving both DNA interaction and enzyme inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Luminescent platinum(II) complexes. Electronic spectroscopy of platinum(II) complexes of 2,2′:6′,2″-terpyridine (terpy) and p-substituted phenylterpyridines and crystal structure of [Pt(terpy)CI][CF3SO3] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Platinum-Terpyridine (Pt-ttpy) Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platinum-terpyridine (Pt-ttpy) complexes are a class of coordination compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique photophysical properties and potent anticancer activities make them promising candidates for various applications, including as therapeutic agents and components in molecular electronics. This document provides detailed protocols for the synthesis of a representative this compound complex, [Pt(terpy)Cl]Cl, and its derivatives, along with an overview of their mechanism of action in cancer cells.

Data Presentation

Table 1: Comparison of Synthesis Protocols for [Pt(terpy)Cl]Cl and Derivatives

| Platinum Precursor | Ligand | Solvent(s) | Reaction Conditions | Reported Yield | Reference |

| K₂PtCl₄ | 2,2':6',2''-terpyridine (terpy) | Water, Methanol | Reflux, 4-6 hours | Not explicitly stated | [1] |

| cis-[Pt(Me₂SO)₂Cl₂] | 4'-phenyl-2,2':6',2''-terpyridine (Ph-terpy) | Methanol | Stirring, 2 hours | 72% | [2] |

| [Pt(Me₂SO)₂(Ph)Cl] | 2,2':6',2''-terpyridine (terpy) | Methanol | Stirring, 20 minutes | 75% | [2] |

Experimental Protocols

Protocol 1: Synthesis of [Pt(terpy)Cl]Cl using Potassium Tetrachloroplatinate(II) (K₂PtCl₄)

This protocol is adapted from established methods for the synthesis of chlorido(terpyridine)platinum(II) chloride.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂PtCl₄)

-

2,2':6',2''-terpyridine (terpy)

-

Deionized water

-

Methanol

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Ligand: In a round-bottom flask, dissolve 2,2':6',2''-terpyridine in a suitable volume of methanol.

-

Dissolution of Platinum Precursor: In a separate beaker, dissolve an equimolar amount of K₂PtCl₄ in deionized water.

-

Reaction Mixture: Slowly add the aqueous solution of K₂PtCl₄ to the methanolic solution of the terpyridine ligand with vigorous stirring at room temperature.

-

Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain the reflux for approximately 4-6 hours. A color change and the formation of a precipitate should be observed.[1]

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate sequentially with deionized water, methanol, and diethyl ether to remove unreacted starting materials and byproducts.[1]

-

Drying: Dry the purified product under vacuum to obtain the final [Pt(terpy)Cl]Cl complex.

Protocol 2: Synthesis of [Pt(Ph-terpy)Cl]Cl using cis-Dichloro(bis(dimethylsulfoxide))platinum(II) (cis-[Pt(Me₂SO)₂Cl₂])

This protocol is suitable for the synthesis of this compound complexes with substituted terpyridine ligands.

Materials:

-

cis-[Pt(Me₂SO)₂Cl₂]

-

4'-phenyl-2,2':6',2''-terpyridine (Ph-terpy)

-

Methanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Mixture: Add an equimolar amount of 4'-phenyl-2,2':6',2''-terpyridine to a suspension of cis-[Pt(Me₂SO)₂Cl₂] in methanol in a round-bottom flask.

-

Reaction Conditions: Stir the mixture at room temperature for 2 hours. The solution is expected to become yellowish.

-

Concentration: Concentrate the resulting solution under vacuum using a rotary evaporator.

-

Precipitation: Add diethyl ether to the concentrated solution and cool the mixture to induce precipitation of the product.

-

Isolation and Purification: Collect the pale-yellow precipitate by filtration, wash it with diethyl ether, and dry it under vacuum. This yields the [Pt(Ph-terpy)Cl]Cl complex with a reported yield of 72%.

Characterization of this compound Complexes

The synthesized complexes should be characterized using standard analytical techniques to confirm their identity and purity:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the coordination of the terpyridine ligand to the platinum center.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is suitable for determining the molecular weight of the complex cation.

-

Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl, Pt) in the complex, which can be compared to the calculated theoretical values.

Mechanism of Action and Signaling Pathways

This compound complexes exert their anticancer effects primarily through interactions with DNA, leading to cell cycle arrest and apoptosis. A key mechanism involves the targeting of G-quadruplex structures in telomeric DNA.

Caption: General workflow for the synthesis of this compound complexes.

The binding of this compound to telomeric G-quadruplexes disrupts the shelterin complex, leading to the release of proteins like TRF2. This un-capping of the telomere exposes the DNA, which is recognized by the cell's DNA damage response (DDR) machinery. The DDR is initiated by the activation of sensor kinases such as ATM and ATR. These kinases then phosphorylate a cascade of downstream proteins, including the checkpoint kinases CHK1 and CHK2. Activation of these checkpoints leads to cell cycle arrest, providing time for DNA repair. However, if the damage is too extensive, the DDR will signal for the initiation of apoptosis (programmed cell death), eliminating the cancerous cell. Some this compound derivatives have also been shown to inhibit the epidermal growth factor receptor (EGFR) signaling pathway, which is often overactive in cancer cells and promotes their proliferation and survival.

Caption: DNA damage response pathway induced by this compound complexes.

References

- 1. Platinum(II) Terpyridine Anticancer Complexes Possessing Multiple Mode of DNA Interaction and EGFR Inhibiting Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a G-quadruplex binding platinum complex, induces telomere dysfunction and G-rich regions DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing Pt-ttpy in G-quadruplex Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the platinum(II) complex, 4'- (4-tolyl)-2,2':6',2''-terpyridine-platinum(II) (Pt-ttpy), in G-quadruplex (G4) binding assays. This compound is a well-characterized G-quadruplex ligand that induces telomere dysfunction and exhibits potent anti-cancer activity. Its mechanism of action involves the stabilization of G4 structures and subsequent covalent binding (platination), primarily at adenine residues within the loops of the G-quadruplex.

This document outlines detailed protocols for key biophysical and cellular assays to characterize the interaction of this compound with G-quadruplex DNA, presents quantitative binding and cytotoxicity data, and illustrates the induced signaling pathway and experimental workflows.

I. Quantitative Data Summary

The following tables summarize the binding affinity, thermal stabilization, and cytotoxic activity of this compound.

Table 1: G-quadruplex Thermal Stabilization by this compound

| G-Quadruplex Sequence | Topology | ΔTm (°C) |

| Human Telomeric (22AG) | Hybrid | 10 - 16 |

| c-myc promoter | Parallel | Not Specified |